Cas no 5368-62-7 (Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium)
5368-62-7 structure
Product Name:Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium
CAS No:5368-62-7
MF:C40H38OP2
MW:596.676652431488
CID:1587699
PubChem ID:494053
Update Time:2025-04-21
Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium Chemical and Physical Properties
Names and Identifiers
-
- Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium
- (BrPh3PCH2)2O
- Hexa-P-phenyl-P,P'-(3-oxa-pentandiyl)-di-phosphonium, Dibromid
- hexa-P-phenyl-P,P'-(2-oxa-propanediyl)-di-phosphonium, dibromide
- NSC244454
- Bis-<
- triphenyl-phosphoniomethyl>
- -ether-dibromid
- hexa-P-phenyl-P,P'-(3-oxa-pentanediyl)-di-phosphonium, dibromide
- (oxydiethylene)bis<
- triphenylphosphonium>
- dibromide
- Hexa-P-phenyl-P,P'-(2-oxa-propandiyl)-di-phosphonium, Dibromid
- (BrPh3PCH2)2O; Hexa-P-phenyl-P,P'-(3-oxa-pentandiyl)-di-phosphonium, Dibromid; hexa-P-phenyl-P,P'-(2-oxa-propanediyl)-di-phosphonium, dibromide; NSC244454; Bis-< triphenyl-phosphoniomethyl> -ether-dibromid; hexa-P-phenyl-P,P'-(3-oxa-pentanediyl)-di-phosphonium, dibromide; (oxydiethylene)bis< triphenylphosphonium> dibromide; Hexa-P-phenyl-P,P'-(2-oxa-propandiyl)-di-phosphonium, Dibromid;
- triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphonium
- Triphenyl(2-(2-(triphenylphosphoranyl)ethoxy)ethyl)phosphorane
- SCHEMBL838146
- NSC84070
- 5368-62-7
- NSC 84070
- AKOS002684811
- Bis(2-(triphenylphosphoranyl)ethyl) ether
-
- Inchi: 1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2
- InChI Key: NJBGGFGJVQAWEK-UHFFFAOYSA-N
- SMILES: [P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCOCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 596.24004
- Monoisotopic Mass: 596.24
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 43
- Rotatable Bond Count: 12
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 9.23
- LogP: 3.99520
Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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